[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
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Overview
Description
[(1R,2R,3S,4S)-3-amino-2-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the reaction of a bicyclic precursor with an amine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester
Uniqueness
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific bicyclic structure and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m1./s1 |
InChI Key |
JBSSFLCCAAVUFA-ICDZOTBQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)CO.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Origin of Product |
United States |
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